molecular formula C7H12N2S B3199937 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 1017211-92-5

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B3199937
CAS No.: 1017211-92-5
M. Wt: 156.25 g/mol
InChI Key: BTVXNMJCZCLBTP-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine is a chemical compound with the CAS Number: 1017211-92-5 . It has a molecular weight of 156.25 . It is in liquid form .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, has been a topic of interest due to their broad applications in different fields . They are used in the production of agrochemicals, industrial materials, and photographic sensitizers . Furthermore, modifications of thiazole-based compounds at different positions have been explored to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Chemical Reactions Analysis

Thiazoles, including this compound, have been used in various chemical reactions due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 257.5±25.0 °C . The density is predicted to be 1.070±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Chemoselective Synthesis : A synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone offers a chemoselective preparation method for thiazoles, showcasing the utility of related compounds in drug discovery programs. This approach highlights the capability to introduce functional groups to the thiazole core, potentially enabling the synthesis of biologically relevant derivatives (Colella et al., 2018).

Biological Activities

  • Antimicrobial and Plant Growth Regulatory Activities : Novel ferrocenyl-containing thiazole imine derivatives exhibit antimicrobial and plant growth regulatory activities, indicating the potential of thiazole derivatives in agricultural applications (Yu et al., 2007).
  • Antiproliferative and Antimicrobial Properties : Schiff bases derived from some 1,3,4-thiadiazole compounds have shown promising antiproliferative against cancer cell lines and antimicrobial properties, demonstrating the therapeutic potential of thiazole derivatives in cancer treatment and infection control (Gür et al., 2020).
  • Enzyme Inhibitory Potential : Bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton have been evaluated for their therapeutic potential against Alzheimer's disease and diabetes, supported by in-silico studies. These findings underscore the versatility of thiazole derivatives in addressing neurodegenerative and metabolic diseases (Ramzan et al., 2018).

Advanced Materials and Nanotechnology

  • Organogelation and Nanoparticle Synthesis : Thiazole-based organogelators exhibit interesting gelation properties that are influenced by non-covalent interactions. These materials have been utilized for the synthesis of silver and ZnO nanoparticles, demonstrating the application of thiazole derivatives in the development of nanomaterials for various technological applications (Yadav & Ballabh, 2015).

Corrosion Inhibition

  • Molecular Dynamics and Quantum Chemical Studies : The corrosion inhibition performance of thiazole derivatives on iron surfaces has been evaluated through density functional theory (DFT) calculations and molecular dynamics simulations. These studies provide insights into the mechanisms through which thiazole derivatives protect metal surfaces, highlighting their potential in industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety information for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine includes several hazard statements: H302, H312, H314, H332, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

The future directions for 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine and other thiazole derivatives involve further exploration of their broad applications in different fields . This includes their use in the production of agrochemicals, industrial materials, and photographic sensitizers . Additionally, there is interest in the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

1-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic flux, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior, including alterations in cell growth and differentiation. Additionally, the compound’s stability can affect its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . The compound can influence metabolic flux, leading to changes in the levels of various metabolites. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles by targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules within the cell.

Properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6(8)7-9-5(2)4-10-7/h4,6H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVXNMJCZCLBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CS1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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